molecular formula C23H8Br8N4O2 B12702530 3,3'-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) CAS No. 82457-14-5

3,3'-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one)

Cat. No.: B12702530
CAS No.: 82457-14-5
M. Wt: 1011.6 g/mol
InChI Key: XYXBFIIHDWBWHV-UHFFFAOYSA-N
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Description

3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple bromine atoms and isoindol-1-one groups, making it a subject of interest for researchers in chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) typically involves the reaction of 2-methyl-1,3-phenylenediamine with 4,5,6,7-tetrabromo-1H-isoindol-1-one under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoindol-1-one derivatives, while reduction could produce partially or fully reduced compounds.

Scientific Research Applications

3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of advanced materials, such as high-performance pigments and dyes.

Mechanism of Action

The mechanism of action of 3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and isoindol-1-one groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one): Similar structure but with chlorine atoms instead of bromine.

    N,N’-(1,3-Phenylene)dimaleimide: Contains maleimide groups instead of isoindol-1-one.

Uniqueness

3,3’-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) is unique due to the presence of multiple bromine atoms, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability.

Properties

CAS No.

82457-14-5

Molecular Formula

C23H8Br8N4O2

Molecular Weight

1011.6 g/mol

IUPAC Name

4,5,6,7-tetrabromo-3-[2-methyl-3-[(4,5,6,7-tetrabromo-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one

InChI

InChI=1S/C23H8Br8N4O2/c1-5-6(32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24)3-2-4-7(5)33-21-9-11(23(37)35-21)15(27)19(31)17(29)13(9)25/h2-4H,1H3,(H,32,34,36)(H,33,35,37)

InChI Key

XYXBFIIHDWBWHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)N2)N=C4C5=C(C(=C(C(=C5Br)Br)Br)Br)C(=O)N4

Origin of Product

United States

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